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Compound of Interest

Compound Name:
2-(Furan-2-yl)-3,3-

dimethylazetidine

CAS No.: 1874469-08-5

Cat. No.: B1383772

Get Quote

The pursuit of novel chemical entities with therapeutic potential frequently involves the strategic

combination of "privileged" structural motifs. The furan ring, a five-membered aromatic

heterocycle, is a constituent of numerous natural products and approved drugs, prized for its

ability to engage in various biological interactions and its synthetic versatility.[1] Furan

derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial,

anticancer, and anti-inflammatory activities.[2][3]

Concurrently, small, strained rings like azetidine have garnered significant interest as

bioisosteres and conformational constraints in drug design. The azetidine scaffold can improve

physicochemical properties such as solubility and metabolic stability while providing a rigid

vector for substituent orientation, thereby enhancing binding affinity and selectivity for biological

targets. The incorporation of gem-dimethyl groups on the azetidine ring, as seen in the title

compound, further restricts conformational flexibility, a strategy proven effective in optimizing

ligand-receptor interactions.[4] The synthesis of 2-(Furan-2-yl)-3,3-dimethylazetidine
represents a logical fusion of these two valuable pharmacophores, creating a novel scaffold for

exploring uncharted chemical space.
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Molecular Identification and Physicochemical
Properties
The definitive identification of a chemical entity is paramount for its study and application. 2-
(Furan-2-yl)-3,3-dimethylazetidine is a unique structure combining an aromatic furan ring with

a saturated, substituted four-membered nitrogen heterocycle.

Structural and Chemical Identifiers
The fundamental properties and identifiers for this compound are summarized below. The

Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable line

notation of the structure.[5]

Identifier Value Source

Compound Name
2-(Furan-2-yl)-3,3-

dimethylazetidine
-

Molecular Formula C₉H₁₃NO [6]

SMILES String CC1(CNC1C2=CC=CO2)C [6]

InChI Key
YERKSMSQXWCIAA-

UHFFFAOYSA-N
[6]

Monoisotopic Mass 151.09972 Da [6]

Predicted XlogP 1.4 [6]

Chemical Structure Diagram
A 2D representation of the molecular structure is essential for visualizing the spatial

arrangement of atoms and functional groups.

Caption: 2D structure of 2-(Furan-2-yl)-3,3-dimethylazetidine.

Proposed Retrosynthetic Analysis and Synthetic
Protocol
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While a direct, published synthesis for 2-(Furan-2-yl)-3,3-dimethylazetidine is not readily

available in the reviewed literature, a plausible and robust synthetic route can be designed

based on well-established methodologies for constructing azetidine and furan-containing

molecules.[7][8] The proposed strategy involves the formation of an N-protected 3,3-

dimethylazetidin-2-one intermediate, followed by reduction and coupling with a furan moiety.

Retrosynthetic Strategy Workflow
The causality behind this multi-step approach is to build the strained azetidine ring first from

readily available starting materials and then introduce the furan group, which is robust to the

conditions of the final deprotection step.

Caption: Retrosynthetic analysis for the proposed synthesis.

Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of each

intermediate confirms the efficacy of the preceding step before committing resources to the

next transformation.

Step 1: Synthesis of N-Benzyl-3-bromo-2,2-dimethylpropanamide

Reaction Setup: To a stirred solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in

anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a

solution of 3-bromo-2,2-dimethylpropanoyl chloride (1.0 eq) in DCM dropwise over 30

minutes.

Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours.

Monitor reaction progress by Thin Layer Chromatography (TLC).

Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel.

Step 2: Synthesis of 1-Benzyl-3,3-dimethylazetidin-2-one
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Reaction Setup: Dissolve the amide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF,

0.1 M). Cool the solution to -78 °C under nitrogen.

Reaction Execution: Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 eq) in

THF dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to warm

to room temperature and stir for 16 hours. This intramolecular cyclization is driven by the

formation of the stable four-membered ring.[8]

Work-up & Purification: Quench carefully with water. Extract the product with ethyl acetate

(3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify via column chromatography.

Step 3: Synthesis of 1-Benzyl-2-(furan-2-yl)-3,3-dimethylazetidine

Reaction Setup: Prepare the Grignard reagent by adding 2-bromofuran (1.5 eq) to a

suspension of magnesium turnings (1.6 eq) in anhydrous THF under nitrogen.

Reaction Execution: Cool the solution of the azetidin-2-one from Step 2 (1.0 eq) in

anhydrous THF to 0 °C. Add the freshly prepared 2-furylmagnesium bromide solution

dropwise. Stir at 0 °C for 2 hours, then at room temperature for 4 hours. The initial adduct will

be a hemiaminal which is unstable.

Reduction: Cool the reaction mixture to 0 °C and slowly add a reducing agent such as

triethylsilane (2.0 eq) followed by a Lewis acid like trifluoroacetic acid (2.0 eq) to reduce the

intermediate iminium ion to the final azetidine.

Work-up & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate,

wash with brine, dry, and concentrate. Purify by column chromatography.

Step 4: Deprotection to yield 2-(Furan-2-yl)-3,3-dimethylazetidine

Reaction Setup: Dissolve the N-benzyl protected azetidine (1.0 eq) from Step 3 in methanol.

Reaction Execution: Add Palladium on carbon (10 wt. %) to the solution. Subject the mixture

to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature

for 24 hours.
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Work-up & Purification: Filter the reaction mixture through a pad of Celite to remove the

catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the

final product. Further purification can be achieved if necessary via chromatography or

distillation.

Anticipated Spectroscopic Data
The structural confirmation of the final compound would rely on standard spectroscopic

techniques. The following table outlines the expected key signals.

Technique Expected Observations

¹H NMR

Signals for two methyl singlets, diastereotopic

protons of the azetidine CH₂, a methine proton

adjacent to the furan, an N-H proton, and three

distinct signals for the furan ring protons.

¹³C NMR

Resonances for two methyl carbons, the

quaternary carbon, two azetidine ring carbons,

and four distinct carbons of the furan ring.

HRMS (ESI)
Calculated m/z for [M+H]⁺: 152.1070. Found

value should be within ±5 ppm.[6]

Rationale and Applications in Drug Discovery
The strategic design of 2-(Furan-2-yl)-3,3-dimethylazetidine makes it a compelling scaffold

for medicinal chemistry programs.

Bioisosterism and Scaffold Hopping: The furan ring is a well-known bioisostere for phenyl

and thiophene rings, allowing for "scaffold hopping" to create novel intellectual property and

modulate properties like metabolism and solubility.[3]

Conformational Rigidity: The 3,3-dimethylazetidine core provides a rigid framework that locks

the furan substituent into a more defined spatial orientation. This can reduce the entropic

penalty upon binding to a biological target, potentially leading to higher affinity. This principle

has been successfully applied in analogues of other bioactive compounds.[4][9]
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Vector for Library Development: The secondary amine of the azetidine ring serves as a

versatile chemical handle for further modification. It can be readily acylated, alkylated, or

used in reductive amination to generate a diverse library of analogues for structure-activity

relationship (SAR) studies.

Drug Discovery Workflow
The integration of this scaffold into a drug discovery pipeline would follow a logical progression

from initial screening to lead optimization.
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Caption: General workflow for furan-azetidine based drug discovery.
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Given the known bioactivities of furan-containing molecules, this scaffold could be particularly

promising for developing novel agents in oncology, as inhibitors of viral proteases, or as

antibacterial agents.[2][10]

Conclusion
2-(Furan-2-yl)-3,3-dimethylazetidine is a novel and synthetically accessible chemical scaffold

with significant potential for drug discovery. By combining the favorable biological profile of the

furan moiety with the conformationally rigid 3,3-dimethylazetidine core, it offers a unique

starting point for the development of next-generation therapeutic agents. The proposed

synthetic route provides a clear pathway for its preparation, and the versatile secondary amine

handle allows for extensive chemical elaboration. This guide serves as a foundational resource

for researchers aiming to leverage this promising scaffold in their medicinal chemistry

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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